molecular formula C14H15N3O4 B10978550 N-[(1-methyl-1H-indol-5-yl)carbonyl]glycylglycine

N-[(1-methyl-1H-indol-5-yl)carbonyl]glycylglycine

Cat. No. B10978550
M. Wt: 289.29 g/mol
InChI Key: YOTZSSREDWJNKE-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-indol-5-yl)carbonyl]glycylglycine is a synthetic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals The indole ring system is known for its biological activity and is found in various alkaloids, hormones, and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-indol-5-yl)carbonyl]glycylglycine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to handle the coupling reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-indol-5-yl)carbonyl]glycylglycine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in acetic acid.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced carbonyl compounds.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-indol-5-yl)carbonyl]glycylglycine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The glycylglycine component may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-methyl-1H-indol-3-yl)carbonyl]glycylglycine: Similar structure but with the indole carbonyl group at the 3-position.

    N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine: Lacks the additional glycine residue.

Uniqueness

N-[(1-methyl-1H-indol-5-yl)carbonyl]glycylglycine is unique due to its specific combination of an indole moiety and a dipeptide. This structure may confer unique biological properties, such as enhanced binding affinity to certain receptors or enzymes, compared to similar compounds.

properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

2-[[2-[(1-methylindole-5-carbonyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H15N3O4/c1-17-5-4-9-6-10(2-3-11(9)17)14(21)16-7-12(18)15-8-13(19)20/h2-6H,7-8H2,1H3,(H,15,18)(H,16,21)(H,19,20)

InChI Key

YOTZSSREDWJNKE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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